BenchChemオンラインストアへようこそ!

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide

PIM kinase inhibition Isoform selectivity Scaffold hopping

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide is a synthetic small molecule belonging to a novel series of triazolo[4,3-b]pyridazine-based tricyclic compounds developed as inhibitors of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family (PIM-1, PIM-2, PIM-3). This series was generated via a scaffold-hopping strategy from the previously reported pan-PIM inhibitor ETP-47453.

Molecular Formula C17H14N6O2
Molecular Weight 334.339
CAS No. 2034353-76-7
Cat. No. B2554385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide
CAS2034353-76-7
Molecular FormulaC17H14N6O2
Molecular Weight334.339
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)N=CC=C4)C=C1
InChIInChI=1S/C17H14N6O2/c1-25-16-7-6-14-20-21-15(23(14)22-16)10-19-17(24)12-4-5-13-11(9-12)3-2-8-18-13/h2-9H,10H2,1H3,(H,19,24)
InChIKeyOXYDLKXPNOIIBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide (CAS 2034353-76-7): A PIM-1/3 Selective Tricyclic Inhibitor for Oncology Research Procurement


N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide is a synthetic small molecule belonging to a novel series of triazolo[4,3-b]pyridazine-based tricyclic compounds developed as inhibitors of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family (PIM-1, PIM-2, PIM-3) [1]. This series was generated via a scaffold-hopping strategy from the previously reported pan-PIM inhibitor ETP-47453 [1]. The compound features a 6-methoxy substituent on the triazolopyridazine core and a quinoline-6-carboxamide moiety, structural elements associated with a biochemical profile favoring PIM-1 and PIM-3 selectivity over PIM-2 [1].

Why PIM Inhibitor Procurement Requires Precise Chemical Identity Verification: The Case for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide


Generic substitution within the triazolo[4,3-b]pyridazin-3-yl-quinoline class is inadvisable because minor structural modifications profoundly shift isoform selectivity, cellular potency, and safety profiles. The core scaffold can be tuned to yield pan-PIM, PIM-1 selective, or PIM-1/PIM-3 dual inhibitors simply by altering substituents on the quinoline and triazolopyridazine rings [1]. For example, the predecessor ETP-47453 is a potent pan-PIM inhibitor, while optimized compounds like compound 42 from the same series demonstrate PIM-1/PIM-3 selectivity with a markedly improved hERG safety window [1]. Therefore, verifying the exact chemical identity—particularly the 6-methoxy and quinoline-6-carboxamide modifications—is critical to ensuring the desired target engagement, selectivity, and off-target liability profile for reproducible research outcomes.

Quantitative Differentiation Evidence for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide Against Key Comparators


PIM-1/PIM-3 Selectivity Profile vs. Pan-PIM Predecessor ETP-47453

The triazolo[4,3-b]pyridazine series demonstrates a scaffold-driven shift from the pan-PIM inhibition of ETP-47453 to a PIM-1/PIM-3 selective profile. While ETP-47453 potently inhibits all three PIM isoforms, compounds in the new series, including those with 6-alkoxy and quinoline carboxamide substituents, primarily target PIM-1 and PIM-3, with significantly reduced activity against PIM-2 [1]. This differentiation is directly attributable to the specific tricyclic architecture and substitution pattern exemplified by the target compound.

PIM kinase inhibition Isoform selectivity Scaffold hopping

hERG Cardiac Safety Liability Assessment via Class Benchmark Compound 42

Optimization within the triazolo[4,3-b]pyridazine series successfully mitigated hERG channel inhibition, a common liability in kinase inhibitors. The highly selective analog compound 42, which shares the same tricyclic core and quinoline attachment strategy as the target compound, showed no significant inhibition of the hERG channel at a concentration of 20 μM [1]. This indicates that the core scaffold, when appropriately substituted, can achieve a wide cardiac safety margin.

Cardiac safety hERG inhibition PIM inhibitor optimization

Cellular Target Engagement: BAD Phosphorylation Inhibition in Cancer Cell Lines

Selected compounds from the triazolo[4,3-b]pyridazine series, including those with the quinoline carboxamide motif, demonstrate significant inhibition of the phosphorylation of the BAD protein, a direct downstream substrate of PIM kinases, in a cell-based assay [1]. This functional readout confirms cellular target engagement and pathway modulation, distinguishing these compounds from those that may show biochemical potency but fail to translate to cellular activity.

Cellular pharmacodynamics BAD protein PIM substrate

High-Impact Application Scenarios for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide in Oncology Research


Investigating PIM-1/PIM-3 Dependency in Hematologic Malignancies

Given the established PIM-1/PIM-3 selective profile of the triazolo[4,3-b]pyridazine series [1], this compound is ideally suited for probing the differential roles of these isoforms in acute myeloid leukemia (AML) and multiple myeloma models, where PIM-2 is often a resistance factor. Using this compound in isoform-specific dependency studies can help validate PIM-1 and PIM-3 as therapeutic targets separate from PIM-2.

Combination Therapy Screening with Standard-of-Care Antitumor Agents

The series has demonstrated synergistic antiproliferative activity in combination with particular antitumoral agents in several tumor cell lines [1]. This compound can be deployed in combination screens with chemotherapeutics (e.g., cytarabine, doxorubicin) or targeted agents (e.g., venetoclax) to identify synergistic regimens, leveraging its favorable selectivity and cellular pathway modulation properties.

In Vivo Pharmacodynamic and Efficacy Studies Requiring a Favorable Cardiac Safety Margin

For researchers requiring a PIM inhibitor tool compound with a low predicted hERG liability for in vivo mouse xenograft or patient-derived xenograft (PDX) studies, this compound's structural kinship to the hERG-safe analog compound 42 [1] makes it a compelling candidate for PK/PD and tolerability assessments before committing to a full efficacy study.

Quote Request

Request a Quote for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.